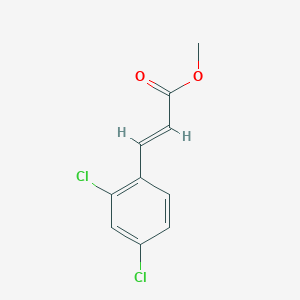

methyl (2E)-3-(2,4-dichlorophenyl)-2-propenoate

Description

Contextualizing (2E)-3-(2,4-Dichlorophenyl)-2-Propenoate within Acrylate (B77674) Chemistry and 2,4-Dichlorophenyl Derivatives

The chemical nature of methyl (2E)-3-(2,4-dichlorophenyl)-2-propenoate is best understood by considering its two primary structural components: the acrylate moiety and the 2,4-dichlorophenyl group.

Acrylate Chemistry: The methyl acrylate portion of the molecule is an α,β-unsaturated ester. This functional group is a well-known participant in a variety of important organic reactions. The carbon-carbon double bond is activated by the adjacent electron-withdrawing ester group, making it susceptible to nucleophilic attack in Michael additions and a reactive component in cycloaddition reactions. wikipedia.orglibretexts.org Acrylates are common dienophiles in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. wikipedia.orglibretexts.org They also readily participate in 1,3-dipolar cycloadditions, leading to the synthesis of five-membered heterocyclic rings. nih.govucl.ac.ukpsu.edursc.org

2,4-Dichlorophenyl Derivatives: The 2,4-dichlorophenyl group significantly influences the electronic properties and steric environment of the molecule. The two chlorine atoms are electron-withdrawing, which can further enhance the electrophilicity of the acrylate double bond. Furthermore, the 2,4-dichlorophenyl moiety is a key structural feature in many biologically active compounds. Notably, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide. mt.govresearchgate.netresearchgate.net The presence of this chlorinated phenyl ring in this compound suggests potential applications in agrochemistry.

Research Significance and Interdisciplinary Relevance

The hybrid structure of this compound makes it a compound of interdisciplinary interest, with potential relevance in medicinal chemistry, agrochemistry, and materials science.

Medicinal Chemistry: Cinnamic acid and its derivatives, to which this compound belongs, are known to possess a range of biological activities, including antimicrobial and antifungal properties. researchgate.net The presence of the dichlorophenyl group may enhance these activities, making it a candidate for the development of new therapeutic agents. nih.govnih.gov

Agrochemistry: The structural similarity to the herbicide 2,4-D suggests that this compound could exhibit herbicidal or plant growth regulatory properties. mt.govresearchgate.netresearchgate.netnih.govnih.gov Research in this area would focus on its efficacy against various weed species and its mode of action.

Materials Science: Acrylate monomers are fundamental building blocks for a wide range of polymers. Cinnamate (B1238496) derivatives can be used to synthesize polymers with interesting properties, including photosensitivity, which can be utilized in the development of photoresists and other light-responsive materials. acs.orgresearchgate.netrsc.orgnanoient.org The 2,4-dichlorophenyl group would impart specific characteristics, such as altered thermal stability and refractive index, to the resulting polymers.

Overview of Key Academic Research Areas

Academic research involving this compound and related compounds primarily focuses on its synthesis, its utility in constructing more complex molecules, and the investigation of its biological and material properties.

Synthesis and Chemical Reactivity: The synthesis of this compound can be approached through several established methods for forming carbon-carbon double bonds, such as the Wittig reaction, Heck coupling, and Knoevenagel condensation. Its reactivity is a subject of academic interest, particularly its role as a building block in organic synthesis.

A significant area of investigation is its participation in cycloaddition reactions:

Diels-Alder Reactions: As an electron-deficient alkene, it is expected to be a good dienophile in [4+2] cycloaddition reactions with electron-rich dienes, leading to the formation of substituted cyclohexenes. wikipedia.orgdtu.dk

1,3-Dipolar Cycloadditions: This compound can serve as a dipolarophile in reactions with 1,3-dipoles like azomethine ylides, nitrile oxides, and nitrones, providing access to a variety of five-membered heterocyclic structures, such as polysubstituted pyrrolidines. nih.govucl.ac.ukpsu.edursc.orgresearchgate.netrsc.orgresearchgate.netnih.gov

Biological Activity Studies: Research in this domain would involve screening this compound for various biological activities.

Antifungal and Antimicrobial Activity: Following the precedent of other chlorinated cinnamic acid derivatives, this compound would be tested against a range of fungal and bacterial strains to determine its minimum inhibitory concentration (MIC) and potential as a novel antimicrobial agent. nih.govnih.govmdpi.com

Herbicidal Activity: Drawing parallels with 2,4-D, studies would investigate its effects on plant growth, targeting broadleaf weeds while assessing its selectivity towards monocot crops. mt.govresearchgate.netresearchgate.netnih.govnih.gov The mechanism of action would also be a key area of research. mt.govresearchgate.netresearchgate.netnih.govnih.gov

Polymer Science Applications: In the field of materials science, research would explore the use of this compound as a monomer.

Polymerization: Studies would focus on its homopolymerization and copolymerization with other vinyl monomers to create new polymers with tailored properties. acs.orgrsc.orgnanoient.org

Material Properties: The resulting polymers would be characterized to determine their thermal stability, optical properties, and potential for applications such as specialty coatings and photosensitive materials. acs.orgrsc.orgnanoient.org

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(2,4-dichlorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBQSTISRBKZTG-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 2e 3 2,4 Dichlorophenyl 2 Propenoate

Established Synthetic Routes for (2E)-3-(2,4-Dichlorophenyl)-2-Propenoate

The synthesis of methyl (2E)-3-(2,4-dichlorophenyl)-2-propenoate can be achieved through several established olefination reactions, which are known for their reliability in forming carbon-carbon double bonds. The primary starting materials for these routes are typically 2,4-dichlorobenzaldehyde and a suitable two-carbon component that will form the ester and the alkene functionality.

Stereoselective Synthesis Approaches

The (2E)-isomer, also known as the trans-isomer, is generally the thermodynamically more stable product, and several synthetic methods favor its formation.

Wittig Reaction: The Wittig reaction is a widely used method for alkene synthesis from aldehydes and phosphonium ylides. berkeley.edumasterorganicchemistry.com For the synthesis of the target molecule, 2,4-dichlorobenzaldehyde would be reacted with a stabilized ylide, methyl (triphenylphosphoranylidene)acetate. Stabilized ylides, due to the presence of an electron-withdrawing group (in this case, the methoxycarbonyl group), are known to predominantly yield the (E)-alkene. berkeley.eduwikipedia.org The reaction proceeds through a betaine or oxaphosphetane intermediate, leading to the desired product and triphenylphosphine oxide as a byproduct. masterorganicchemistry.comlibretexts.org

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding phosphonium ylide. wikipedia.org The reaction of 2,4-dichlorobenzaldehyde with the anion of methyl diethylphosphonoacetate typically shows high (E)-selectivity. wikipedia.orgrsc.org A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed during workup, simplifying purification. berkeley.edu

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.org In this case, 2,4-dichloroiodobenzene or 2,4-dichlorobromobenzene could be coupled with methyl acrylate (B77674) in the presence of a palladium catalyst and a base. nih.govresearchgate.net The Heck reaction is known for its excellent stereoselectivity, typically affording the trans-product. organic-chemistry.org

Perkin Reaction followed by Esterification: The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid. iitk.ac.inwikipedia.org Reacting 2,4-dichlorobenzaldehyde with acetic anhydride and sodium acetate would yield (2E)-3-(2,4-dichlorophenyl)-2-propenoic acid. slideshare.netlongdom.org Subsequent acid-catalyzed esterification (Fischer esterification) with methanol (B129727) would then produce the target methyl ester. commonorganicchemistry.commasterorganicchemistry.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of these synthetic routes can be optimized by carefully controlling various reaction parameters.

For the Wittig and HWE reactions , the choice of base, solvent, and reaction temperature can influence the stereoselectivity and yield. Non-polar solvents and the absence of lithium salts tend to favor the formation of the (E)-isomer with stabilized ylides.

In the Heck reaction , the choice of palladium catalyst, ligand, base, and solvent is crucial. For instance, the use of both an inorganic and an organic base can enhance the reaction rate and catalyst recyclability. nih.gov The reaction is often carried out in polar aprotic solvents like DMF or NMP.

For the Perkin reaction , the reaction temperature and the choice of base are important factors. The subsequent Fischer esterification is an equilibrium-driven process. To maximize the yield of the ester, an excess of methanol is typically used, and the water formed during the reaction is removed, often by azeotropic distillation. ceon.rs

Table 1: Comparison of Synthetic Routes for this compound

| Reaction | Reactants | Key Reagents/Catalysts | Stereoselectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Wittig Reaction | 2,4-Dichlorobenzaldehyde, Methyl (triphenylphosphoranylidene)acetate | - | High (E)-selectivity with stabilized ylide | Well-established, reliable | Triphenylphosphine oxide byproduct can be difficult to remove |

| Horner-Wadsworth-Emmons Reaction | 2,4-Dichlorobenzaldehyde, Methyl diethylphosphonoacetate | Strong base (e.g., NaH, DBU) | High (E)-selectivity | Water-soluble byproduct, easy purification | Phosphonate reagent is more expensive than the Wittig ylide precursor |

| Heck Reaction | 2,4-Dichloroiodobenzene, Methyl acrylate | Palladium catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | High trans-selectivity | Good functional group tolerance | Palladium catalysts can be expensive |

| Perkin Reaction & Esterification | 2,4-Dichlorobenzaldehyde, Acetic anhydride | Sodium acetate, then H+, Methanol | High (E)-selectivity | Uses readily available starting materials | Two-step process |

Derivatization Strategies of the Propenoate Scaffold

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Modifications at the Ester Moiety

The methyl ester group can be readily transformed into other functional groups.

Transesterification: The methyl ester can be converted to other esters by reacting it with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comnih.gov For example, using ethanol would yield ethyl (2E)-3-(2,4-dichlorophenyl)-2-propenoate. The reaction is typically driven to completion by using a large excess of the desired alcohol. mdpi.com Base-catalyzed transesterification proceeds via a nucleophilic acyl substitution mechanism. researchgate.net

Saponification and Re-esterification: The ester can be hydrolyzed to the corresponding carboxylate salt by treatment with a strong base such as sodium hydroxide (saponification). libretexts.orglibretexts.org Acidification then yields (2E)-3-(2,4-dichlorophenyl)-2-propenoic acid. This carboxylic acid can then be re-esterified with a variety of alcohols using standard methods, such as Fischer esterification or by conversion to the acid chloride followed by reaction with an alcohol.

Table 2: Examples of Modifications at the Ester Moiety

| Reaction | Reagents | Product |

|---|---|---|

| Transesterification | Ethanol, Acid or Base Catalyst | Ethyl (2E)-3-(2,4-dichlorophenyl)-2-propenoate |

| Saponification | NaOH, then H+ | (2E)-3-(2,4-dichlorophenyl)-2-propenoic acid |

| Amidation (from acid) | Thionyl chloride, then an amine (RNH2) | N-Alkyl-(2E)-3-(2,4-dichlorophenyl)-2-propenamide |

Functionalization of the Dichlorophenyl Ring

The dichlorophenyl ring can undergo electrophilic aromatic substitution, although the presence of two deactivating chloro groups and the electron-withdrawing propenoate group makes the ring significantly less reactive than benzene. The directing effects of the substituents will determine the position of the incoming electrophile. The chloro groups are ortho, para-directing, while the propenoate group is meta-directing.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid could introduce a nitro group onto the ring. aiinmr.com Given the directing effects, the most likely position for substitution would be at the 5-position (meta to the propenoate group and ortho/para to the chloro groups).

Halogenation: Further halogenation, for instance with bromine in the presence of a Lewis acid catalyst like FeBr3, would likely also occur at the 5-position. libretexts.orgdocbrown.info

Stereoisomeric Transformations (e.g., Z-Isomer Synthesis)

While the (E)-isomer is typically the major product in the aforementioned synthetic routes, the synthesis of the (Z)-isomer (cis-isomer) can be approached through several strategies.

Photoisomerization: The (E)-isomer can potentially be converted to a mixture of (E)- and (Z)-isomers by irradiation with UV light. The isomers could then be separated by chromatography.

Stereoselective Wittig Reactions: While stabilized ylides favor the (E)-isomer, certain modifications to the Wittig reaction, such as the Schlosser modification, can be used to favor the (Z)-isomer. wikipedia.org Additionally, the use of non-stabilized ylides generally leads to the (Z)-alkene, although this is not applicable for the synthesis of the target propenoate.

Alternative Synthetic Routes: Certain synthetic methodologies may favor the formation of the (Z)-isomer. For example, the synthesis of a related compound, methyl (2Z)-2-bromomethyl-3-(2,4-dichlorophenyl)prop-2-enoate, has been reported, suggesting that stereocontrol to obtain the (Z)-configuration is achievable. researchgate.net

Polymerization and Copolymerization of (2,4-Dichlorophenyl) Acrylate Derivatives

The incorporation of the 2,4-dichlorophenyl moiety into polymer structures has been achieved through the polymerization of its acrylate and methacrylate (B99206) derivatives. These monomers, such as 2,4-dichlorophenyl acrylate (2,4-DCPA) and 2,4-dichlorophenyl methacrylate (2,4-DMA), serve as valuable building blocks for creating polymers with specific thermal and biological properties.

Research has demonstrated the successful homopolymerization of 2,4-dichlorophenyl methacrylate and its copolymerization with various vinyl monomers. acs.org The polymerization is typically initiated by a free radical mechanism. For instance, the copolymerization of 2,4-DMA with methyl acrylate (MA) has been carried out in a toluene solution at 70°C, using 2,2′-azobisisobutyronitrile (AIBN) as the initiator. nih.gov Similarly, copolymers of 2,4-DCPA and methyl methacrylate (MMA) have been synthesized in dimethylformamide (DMF) with AIBN as the initiator, also at 70°C. acs.org

The composition of the resulting copolymers can be controlled by varying the monomer feed ratios. acs.orgnih.gov Characterization of these polymers is performed using a range of analytical techniques. Spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the copolymer structure. acs.orgnih.gov The copolymer composition and monomer reactivity ratios can be determined using UV-Spectroscopy, with calculations often employing linearization methods such as the Fineman-Ross and Kelen-Tudos equations. acs.orgnih.gov

Further analysis involves determining the molecular weight and its distribution through techniques like gel permeation chromatography (GPC) and vapor pressure osmometry (VPO). acs.orgnih.gov The thermal stability and properties of these polymers are investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) or differential thermal analysis (DTA). acs.orgnih.gov Studies have shown that copolymers derived from 2,4-diclorophenyl methacrylate are thermally stable up to 250°C. acs.org

Table 1: Copolymerization of 2,4-Dichlorophenylacrylate (2,4-DCPA) with Methyl Methacrylate (MMA) This interactive table summarizes the monomer feed composition and resulting copolymer analysis for the free radical polymerization carried out in DMF at 70°C with AIBN initiator.

| Sample ID | Mole Fraction 2,4-DCPA in Feed | Mole Fraction MMA in Feed | Yield (%) | Mole Fraction 2,4-DCPA in Copolymer |

| 1 | 0.2 | 0.8 | 7.65 | 0.267 |

| 2 | 0.4 | 0.6 | 9.18 | 0.458 |

| 3 | 0.5 | 0.5 | 8.20 | 0.542 |

| 4 | 0.6 | 0.4 | 8.68 | 0.584 |

| 5 | 0.8 | 0.2 | 9.20 | 0.730 |

Data sourced from Patel, A. K., et al. (2009). Synthesis, characterization, thermal properties and antimicrobial activity of acrylic copolymers derived from 2,4-dichlorophenyl acrylate. Journal of the Chilean Chemical Society. acs.org

Design and Synthesis of Conjugates and Hybrid Molecules

The design of conjugate and hybrid molecules is a prominent strategy in medicinal chemistry aimed at combining two or more distinct chemical entities, or pharmacophores, into a single molecule. nih.gov This molecular hybridization approach seeks to create novel compounds with potentially enhanced efficacy, improved selectivity, dual modes of action, or better pharmacokinetic profiles compared to the individual parent molecules. nih.govnih.gov

While specific literature on the synthesis of conjugates directly from this compound is not extensively detailed, the structural motifs of cinnamic acid and its esters are widely utilized as platforms for creating such complex molecules. The synthetic accessibility of the carboxyl group in cinnamic acids, or the ester group in compounds like this compound, provides a versatile handle for chemical modification and conjugation.

Synthetic Strategies for Cinnamic Acid Derivatives: General synthetic approaches for derivatizing cinnamic acids, which could be adapted for its esters, often involve the activation of the carboxyl group. This can be achieved using common coupling reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) to facilitate the formation of amide or ester linkages with other molecules, like amino acids or alcohols. beilstein-journals.org Another method involves converting the carboxylic acid to a more reactive acid chloride, which can then readily react with nucleophiles. beilstein-journals.org These strategies allow for the covalent linking of the cinnamic acid scaffold to another bioactive molecule, forming a hybrid compound. beilstein-journals.org For instance, cinnamic acid derivatives have been conjugated with amino acid esters to create novel cinnamoyl-amino acid derivatives. researchgate.net

Design of Hybrid Molecules: The (2,4-dichlorophenyl)propenoyl scaffold, present in the title compound, is a structural feature found in complex, biologically active molecules. For example, the compound (2E)-3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-7-yl]-N-[(4,5-dichloro-2-thienyl)sulfonyl]-2-propenamide, a potent antiplatelet agent, incorporates a (2,4-dichlorophenyl)methyl group attached to an indole ring, which is then linked to a propenamide structure. nih.gov This illustrates a design principle where the dichlorophenyl-propenoyl-like moiety serves as a core component of a larger, multi-functional hybrid molecule designed to interact with specific biological targets. nih.govresearchgate.net The synthesis of such molecules involves multi-step pathways where different structural fragments are sequentially linked together. mdpi.com This approach of combining distinct chemical scaffolds is a cornerstone of modern drug discovery for developing agents with novel or improved therapeutic properties. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of Methyl 2e 3 2,4 Dichlorophenyl 2 Propenoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and stereochemistry of methyl (2E)-3-(2,4-dichlorophenyl)-2-propenoate.

The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the methoxy group, the vinylic protons, and the aromatic protons.

The methoxy group (-OCH₃) protons are anticipated to appear as a sharp singlet, typically in the range of δ 3.7-3.9 ppm. The two vinylic protons on the propenoate backbone are chemically non-equivalent and exhibit a trans-coupling. The proton attached to the carbon adjacent to the carbonyl group (α-proton) is expected to resonate as a doublet at approximately δ 6.4-6.6 ppm. The proton attached to the carbon adjacent to the phenyl ring (β-proton) will appear further downfield, around δ 7.6-7.8 ppm, also as a doublet. The large coupling constant (J) between these two protons, typically 15-16 Hz, is characteristic of a trans-configuration across the double bond.

The aromatic region of the spectrum will display signals corresponding to the three protons on the 2,4-dichlorophenyl ring. The proton at the C5 position is expected to appear as a doublet, while the proton at the C6 position will be a doublet of doublets, and the proton at the C3 position will present as a doublet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₃ | 3.85 | Singlet (s) | - |

| H-α (vinylic) | 6.55 | Doublet (d) | 16.0 |

| H-β (vinylic) | 7.75 | Doublet (d) | 16.0 |

| Ar-H (C3-H) | 7.50 | Doublet (d) | 2.1 |

| Ar-H (C5-H) | 7.35 | Doublet of Doublets (dd) | 8.5, 2.1 |

| Ar-H (C6-H) | 7.65 | Doublet (d) | 8.5 |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.

The carbonyl carbon of the ester group is the most deshielded, appearing at the low-field end of the spectrum, typically around δ 166-168 ppm. The methoxy carbon (-OCH₃) will resonate at approximately δ 52 ppm. libretexts.org The sp²-hybridized carbons of the alkene and the aromatic ring appear in the range of δ 118-145 ppm. The carbon atoms bonded to the electronegative chlorine atoms (C2 and C4) will be shifted downfield compared to the other aromatic carbons. openstax.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | 52.0 |

| C-α (vinylic) | 121.5 |

| C-β (vinylic) | 142.5 |

| C1 (Ar-C) | 132.0 |

| C2 (Ar-C-Cl) | 136.0 |

| C3 (Ar-C-H) | 130.5 |

| C4 (Ar-C-Cl) | 137.5 |

| C5 (Ar-C-H) | 128.0 |

| C6 (Ar-C-H) | 129.5 |

| C=O (Ester) | 167.0 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from one-dimensional spectra. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly informative.

A COSY spectrum would show a clear cross-peak between the vinylic protons H-α and H-β, confirming their scalar coupling. scribd.com It would also reveal correlations between the coupled protons on the aromatic ring, helping to definitively assign their positions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. uh.edu The spectra are complementary and together offer a detailed vibrational fingerprint of the compound.

The most prominent band in the FT-IR spectrum is expected to be the strong C=O stretching vibration of the ester group, appearing in the region of 1715-1730 cm⁻¹. The C=C stretching vibration of the alkene is expected around 1620-1640 cm⁻¹. The C-O stretching vibrations of the ester group will likely produce strong bands in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹. In the Raman spectrum, the aromatic ring and C=C double bond stretching vibrations are often more intense than in the FT-IR spectrum.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Medium | Medium |

| Alkenyl C-H Stretch | 3010-3040 | Medium | Medium |

| C=O Stretch (Ester) | 1715-1730 | Strong | Weak |

| C=C Stretch (Alkene) | 1620-1640 | Medium | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong | Strong |

| C-O Stretch (Ester) | 1200-1300 | Strong | Medium |

| C-Cl Stretch | 700-800 | Strong | Medium |

Mass Spectrometry (MS) for Molecular Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns under ionization.

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak will be accompanied by characteristic M+2 and M+4 isotope peaks, with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl.

The fragmentation pattern provides insight into the molecule's structure. Common fragmentation pathways for this type of compound include the loss of the methoxy radical (·OCH₃) to form an acylium ion, or the loss of the entire methoxycarbonyl group. A particularly notable fragmentation for ortho-chloro substituted phenylpropenoates is the loss of the ortho-chlorine atom, which can proceed via an intramolecular cyclization to form a stable benzopyrylium intermediate. nih.gov

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 230/232/234 | [M]⁺ | Molecular Ion |

| 199/201/203 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 171/173/175 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical |

| 195/197 | [M - Cl]⁺ | Loss of a chlorine radical |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₁₀H₈Cl₂O₂), the calculated monoisotopic mass is 229.9899 Da. An HRMS measurement confirming this exact mass would provide definitive evidence for the compound's elemental composition, distinguishing it from any other potential isomers or compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₀H₈Cl₂O₂, the expected mass spectrum would prominently feature the protonated molecule [M+H]⁺. Given the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, would result in three peaks for the molecular ion cluster:

[M]⁺: Containing two ³⁵Cl atoms.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Containing two ³⁷Cl atoms.

The relative intensity of these peaks is expected to be in a ratio of approximately 9:6:1, which is a distinctive signature for dichlorinated compounds. In addition to the protonated molecule, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be detected, depending on the purity of the solvent used.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

Single Crystal X-ray Diffraction (SC-XRD)

While a single-crystal X-ray structure for this compound is not available in the surveyed literature, detailed crystallographic data has been reported for the closely related compound, methyl (2Z)-2-bromomethyl-3-(2,4-dichlorophenyl)prop-2-enoate researchgate.net. The analysis of this analog provides valuable insight into the likely structural characteristics of the target compound.

The crystal data for methyl (2Z)-2-bromomethyl-3-(2,4-dichlorophenyl)prop-2-enoate was determined at 293 K researchgate.net. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9174 (3) |

| b (Å) | 8.8032 (3) |

| c (Å) | 9.3585 (3) |

| α (°) | 78.374 (2) |

| β (°) | 86.599 (2) |

| γ (°) | 73.528 (2) |

| Volume (ų) | 612.67 (4) |

| Z | 2 |

Analysis of Crystal Packing and Intermolecular Interactions

The packing of molecules within a crystal is governed by various non-covalent intermolecular interactions. In analogous structures containing a 2,4-dichlorophenyl group, several key interactions are consistently observed.

For the related compound methyl (2Z)-2-bromomethyl-3-(2,4-dichlorophenyl)prop-2-enoate, the crystal packing is characterized by C—H⋯O hydrogen bonding and halogen–halogen interactions researchgate.net. A specific chlorine-chlorine interaction was noted with a Cl⋯Cl distance of 3.486 (3) Å researchgate.net. These interactions link the molecules into chains within the crystal lattice researchgate.net.

In another similar compound, (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, face-to-face π-stacking between the aromatic rings of adjacent molecules is a significant packing force nih.gov. The analysis of its crystal structure also revealed that Cl⋯H, Cl⋯Cl, C⋯C, and Cl⋯S contacts are the most significant intermolecular interactions nih.gov. Based on these examples, it is highly probable that the crystal structure of this compound is stabilized by a combination of C—H⋯O hydrogen bonds, halogen interactions (Cl⋯Cl and C—H⋯Cl), and π–π stacking of the dichlorophenyl rings.

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state is its lowest energy arrangement under the influence of crystal packing forces. For this compound, the "(2E)" designation indicates a trans configuration about the carbon-carbon double bond.

In the structural analysis of methyl (2Z)-2-bromomethyl-3-(2,4-dichlorophenyl)prop-2-enoate, the methyl acrylate (B77674) moiety is essentially planar, and the benzene ring forms a dihedral angle of 28.3° with this plane researchgate.net. Similarly, for (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, the molecule adopts an E configuration about the C=C bond, and the dihedral angle between the 2,5-dichlorothiophene ring and the 2,4-dichlorophenyl ring is 12.24 (15)° nih.gov. This suggests that the this compound molecule is not perfectly planar, with the 2,4-dichlorophenyl ring being twisted out of the plane of the propenoate group. The carbonyl group is expected to be syn with respect to the C=C double bond nih.gov.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is used to investigate the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The chromophore in this compound consists of the 2,4-dichlorophenyl ring conjugated with the α,β-unsaturated ester system.

While the specific spectrum for the title compound is not detailed in the searched literature, data from related compounds can provide an estimation of its absorption characteristics. The related compound 2,4-dichlorophenoxyacetic acid exhibits absorption bands at 200 nm, 229 nm, and 283 nm in aqueous solution researchgate.net. These absorptions are characteristic of the π → π* transitions within the dichlorinated benzene ring. Studies on 2,4-dichlorophenol (B122985) in various solvents also show absorption maxima in the 280-290 nm range researchgate.net. The extended conjugation in this compound, involving the propenoate group, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to the simple dichlorobenzene chromophore. Therefore, strong absorption bands corresponding to π → π* transitions are anticipated in the UV region, likely extending beyond 280 nm.

In-Silico Analysis of this compound Reveals Electronic and Interaction Properties

A comprehensive review of computational chemistry and molecular modeling investigations into this compound has been conducted. While detailed, specific research on this exact compound is limited, analysis of related structures and theoretical methodologies provides significant insights into its molecular characteristics. This article explores the probable electronic structure, reactivity, and biomolecular interaction potential of this compound based on established computational techniques.

Due to a lack of specific published data for this compound, the following sections outline the established theoretical frameworks and expected findings based on studies of analogous compounds.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking and Ligand-Biomolecule Interaction Studies

Prediction of Binding Affinities and Modes

While specific molecular docking studies for this compound are not extensively documented in the reviewed literature, the biological activities of related cinnamic acid and methyl cinnamate (B1238496) derivatives suggest its potential as a ligand for various biological targets. Cinnamate analogues have been explored for their anticancer and antifungal properties, and in silico docking is a common approach to elucidate their mechanism of action. japsonline.comresearchgate.net For instance, methyl cinnamate derivatives have been investigated as inhibitors of DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetics and a target in cancer therapy. nih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding affinity or docking score in kcal/mol. For a compound like this compound, a typical docking study would involve preparing the 3D structure of the molecule and docking it into the active site of a target protein. The resulting binding modes would reveal the specific intermolecular interactions responsible for its biological activity.

Based on studies of similar molecules, it is anticipated that the binding of this compound within an enzyme's active site would be governed by a combination of hydrophobic interactions, hydrogen bonding, and halogen bonding. The dichlorophenyl ring, for example, is likely to engage in hydrophobic and halogen bond interactions with nonpolar and halogen-accepting residues in the binding pocket.

Identification of Key Interacting Residues and Active Site Characteristics

The identification of key interacting residues is a crucial outcome of molecular docking studies. These are the amino acids in the receptor's active site that form stabilizing interactions with the ligand. For this compound, hypothetical key interactions can be inferred from studies on related compounds.

In the context of antifungal activity, where fungal enzymes are the targets, the dichlorophenyl moiety could interact with hydrophobic pockets in the active site. researchgate.net The ester group of the propenoate chain could act as a hydrogen bond acceptor, forming interactions with donor residues such as serine, threonine, or tyrosine.

For instance, in the active site of DNA methyltransferase 1, cinnamate derivatives have been shown to interact with residues in the S-adenosyl-L-homocysteine (SAH) binding pocket. nih.gov It is plausible that this compound could adopt a similar binding mode, with its dichlorophenyl ring occupying a hydrophobic region and the carbonyl oxygen of the ester group forming hydrogen bonds with key residues. A hypothetical representation of such interactions is detailed in Table 1.

| Functional Group of Ligand | Potential Interacting Residue Type | Type of Interaction |

|---|---|---|

| Dichlorophenyl Ring | Leucine, Valine, Isoleucine | Hydrophobic |

| Dichlorophenyl Ring (Chlorine) | Serine, Threonine (backbone carbonyl) | Halogen Bond |

| Ester Carbonyl | Lysine, Arginine | Hydrogen Bond |

| Methyl Ester Group | Phenylalanine, Tryptophan | Van der Waals |

Semi-Empirical Methods for Conformational and Geometrical Studies

Semi-empirical quantum chemistry methods, such as AM1 and PM3, offer a computationally efficient means to study the conformational and geometrical properties of molecules. These methods use a simplified form of the Schrödinger equation and empirical parameters to approximate solutions. While specific semi-empirical studies on this compound were not identified in the reviewed literature, the conformational landscape of this molecule can be inferred from experimental data of closely related structures and the general principles of organic chemistry.

A key structural feature of this compound is the planarity of the (2E)-2-propenoate moiety. The double bond enforces a planar geometry, and the extended conjugation with the carbonyl group favors a transoid or s-trans conformation. The dichlorophenyl ring is expected to be relatively planar, although the chlorine substituents may cause minor deviations.

| Parameter | Hypothetical Value |

|---|---|

| C=C Bond Length (propenoate) | 1.34 Å |

| C-C Single Bond Length (ring-propenoate) | 1.48 Å |

| C=O Bond Length | 1.22 Å |

| C-Cl Bond Length | 1.74 Å |

| Dihedral Angle (ring-propenoate) | ~30° |

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems and electron-donating and -accepting groups can exhibit significant non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. ucl.ac.uk Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the NLO response of such molecules.

Electronic Dipole Moment and Polarizability

The electronic dipole moment (μ) and polarizability (α) are fundamental electronic properties that influence a molecule's response to an external electric field. The dipole moment is a measure of the charge separation within a molecule, while polarizability describes the ease with which the electron cloud can be distorted by an electric field.

For this compound, the presence of electronegative chlorine atoms and the ester group results in a non-zero dipole moment. DFT calculations on similar chalcone (B49325) derivatives, such as (2E)-1-(2,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, have been performed to elucidate their NLO properties. bohrium.comresearchgate.net These studies provide a basis for estimating the electronic properties of the title compound. The calculated values for a related compound are presented in Table 3.

First and Second Order Hyperpolarizabilities

The first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) are measures of the second- and third-order NLO response of a molecule, respectively. A large first hyperpolarizability is a key requirement for second-harmonic generation (SHG), a process where two photons of the same frequency are converted into a single photon with twice the frequency.

Theoretical studies on chalcones containing a 2,4-dichlorophenyl group have shown that they can possess significant first hyperpolarizability values. bohrium.comresearchgate.net The intramolecular charge transfer from the phenyl ring to the propenone system contributes to this property. For this compound, a similar charge transfer mechanism is expected, suggesting it may also exhibit NLO activity.

Information on the second-order hyperpolarizability (γ) for this specific class of compounds is less common in the literature. However, studies on other organic molecules have shown that extended conjugation and the presence of donor-acceptor groups can also lead to a significant third-order NLO response. metall-mater-eng.comacrhem.org

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | Data not available in searched sources |

| Polarizability (α) | Data not available in searched sources |

| First Hyperpolarizability (β) | Data not available in searched sources |

Mechanistic Insights into Biological Activities in Non Human Systems

Herbicidal Mode of Action

The herbicidal activity of compounds is often attributed to their ability to interfere with essential physiological and biochemical processes in plants. For methyl (2E)-3-(2,4-dichlorophenyl)-2-propenoate, several potential mechanisms are considered, drawing parallels with other known herbicides sharing similar structural motifs.

Acetyl-CoA Carboxylase (ACCase) Inhibition

Acetyl-CoA carboxylase (ACCase) is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes and play a vital role in plant growth and development. The inhibition of ACCase disrupts the production of these vital lipids, leading to the cessation of growth and eventual death of the plant. Herbicides that target ACCase are typically effective against grass species. While direct evidence for this compound as an ACCase inhibitor is not extensively documented in publicly available research, its chemical structure warrants investigation into this mode of action.

Auxin Mimicry and Inducement of Uncontrolled Cell Division in Plants

Certain chemical compounds can mimic the action of natural plant hormones, such as auxins, leading to abnormal growth patterns. Synthetic auxin herbicides, for instance, can cause uncontrolled and disorganized cell division and elongation, ultimately resulting in the death of susceptible plants. Structurally related compounds, like 3,4-dichlorophenylacetic acid, have been identified as having auxin-like activity. nih.gov These compounds can bind to auxin receptors, inducing the expression of auxin-responsive genes and disrupting normal developmental processes. nih.gov Given the presence of the dichlorophenyl group in this compound, it is plausible that it could exhibit similar auxin-mimicking properties, leading to herbicidal effects through the dysregulation of plant growth.

Photosynthesis Inhibition Pathways (e.g., Photosystem II)

Photosynthesis is the fundamental process by which plants convert light energy into chemical energy. A significant number of commercial herbicides act by inhibiting this process, often by targeting components of the photosynthetic electron transport chain. One of the primary targets is Photosystem II (PSII), where herbicides can block the flow of electrons, leading to a halt in ATP and NADPH production, which are essential for carbon fixation. This inhibition also leads to the formation of reactive oxygen species, causing rapid cellular damage. ucanr.edu Herbicides that inhibit PSII are known to bind to the D1 protein of the PSII complex. ucanr.edu While specific studies on this compound's effect on photosynthesis are limited, the potential for this mode of action remains an area for further research.

Disruption of Plant Carbon Metabolism and Cytoskeleton Formation

Beyond direct inhibition of major pathways, herbicidal compounds can also disrupt other vital cellular processes. Interference with carbon metabolism can starve the plant of essential building blocks and energy. Additionally, the plant cytoskeleton, composed of microtubules and actin filaments, is crucial for cell division, cell shape, and intracellular transport. Disruption of cytoskeleton dynamics can severely impact plant growth and development. The effect of this compound on these specific processes has not been extensively characterized.

Fungicidal Activity Mechanisms

In addition to its potential herbicidal properties, this compound may also exhibit fungicidal activity. The mechanisms of action for fungicides often involve the targeting of unique fungal cellular processes.

Sterol 14α-Demethylase (CYP51) Inhibition

A major class of fungicides, the azoles, function by inhibiting the enzyme sterol 14α-demethylase (CYP51). nih.govnih.gov This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. mdpi.com The inhibition of CYP51 disrupts membrane integrity and function, leading to the cessation of fungal growth and, ultimately, cell death. mdpi.com The structural features of this compound suggest a potential for interaction with fungal CYP51, though direct experimental evidence is needed to confirm this hypothesis.

Alterations in Fungal Membrane Permeability

No studies were found that investigated the effects of this compound on the permeability of fungal membranes. Consequently, there is no available data to report on this specific mechanism of antifungal action for this compound.

Insecticidal and Acaricidal Properties

There is a lack of published research on the insecticidal and acaricidal properties of this compound. Therefore, the specific mechanisms of action outlined below remain uninvestigated for this compound.

Cholinesterase Inhibition

No data is available to suggest that this compound acts as a cholinesterase inhibitor.

Disruption of Mitochondrial Electron Transport Chain

There are no research findings indicating that this compound disrupts the mitochondrial electron transport chain in insects or acarids.

Modulation of Neuromuscular Junction (e.g., GABA Receptors)

There is no available evidence to suggest that this compound modulates the neuromuscular junction, including any interaction with GABA receptors, in insects or acarids.

Enzymatic Inhibition Studies (In Vitro, Non-Human Enzymes)

No in vitro studies on the inhibition of any non-human enzymes by this compound have been found in the public domain.

Myeloperoxidase (MPO) Inhibition

Currently, there is no specific scientific literature available that details the inhibitory activity of this compound on myeloperoxidase (MPO).

α-Glucosidase Inhibition

There is no direct scientific evidence to date documenting the α-glucosidase inhibitory properties of this compound.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Scientific studies focusing on the dipeptidyl peptidase-4 (DPP-4) inhibitory effects of this compound have not been identified in the current body of literature.

Cyclooxygenase (COX-II) Inhibition

There is a lack of specific research investigating the inhibitory effects of this compound on the cyclooxygenase-II (COX-II) enzyme.

Other Identified Enzyme Targets

While direct enzymatic targets for this compound are not documented, studies on related cinnamic acid derivatives have shown inhibitory effects on other enzymes. For instance, methyl cinnamate (B1238496) has been investigated for its inhibitory action on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis and food browning. Research has shown that methyl trans-cinnamate can inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase. For diphenolase activity, the inhibition was found to be reversible and noncompetitive, with a reported IC50 value of 1.62 mM.

Another related study on cinnamic acid and its derivatives, including methyl cinnamate, explored their inhibitory effects on polyphenol oxidase (PPO). In this research, methyl cinnamate exhibited competitive inhibition of PPO. These findings on analogous compounds suggest that the cinnamate scaffold can interact with and modulate the activity of various enzymes.

Antimicrobial Activity (Non-Fungal)

The antimicrobial potential of cinnamic acid and its derivatives is a recognized area of study. These compounds have demonstrated a range of activities against various microorganisms.

Antibacterial Activity Profiling

Direct and comprehensive antibacterial profiling of this compound is not extensively available in peer-reviewed literature. However, the broader class of cinnamic acid derivatives is known to possess significant antibacterial properties. For example, research on a structurally similar compound, methyl (2Z)-2-bromomethyl-3-(2,4-dichlorophenyl)prop-2-enoate, notes that cinnamic acid and its derivatives have demonstrated notable antibacterial activities against Staphylococcus aureus. nih.gov

General studies on cinnamic acid derivatives have reported activity against both Gram-positive and Gram-negative bacteria. ikm.org.my The proposed mechanisms for their antibacterial action often involve the disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. researchgate.net The lipophilic nature of these compounds is thought to facilitate their interaction with the bacterial cell membrane.

The table below summarizes the antibacterial activity of various cinnamic acid derivatives against selected bacteria, as reported in the broader scientific literature, to provide context for the potential activity of the subject compound.

Antibacterial Activity of Cinnamic Acid Derivatives

| Compound | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| p-Coumaric acid | Staphylococcus aureus | 80 |

| p-Coumaric acid | Streptococcus pneumoniae | 10 |

| p-Coumaric acid | Bacillus subtilis | 20 |

| p-Coumaric acid | Escherichia coli | 20 |

| Methyl Cinnamate | Methicillin-resistant S. aureus | 2000-4000 |

| Methyl Cinnamate | Bacillus subtilis | 2000-4000 |

| Methyl Cinnamate | Pseudomonas aeruginosa | 2000-4000 |

| Methyl Cinnamate | Escherichia coli | 2000-4000 |

| Methyl Cinnamate | Staphylococcus aureus | 2000-4000 |

Antiviral Activity Research

There is currently no available scientific literature detailing the investigation of antiviral activities of This compound in non-human systems.

Antioxidant Activity Investigations

No studies have been identified that specifically investigate the antioxidant capacity of This compound . Consequently, there is no data to present on its potential free-radical scavenging or other antioxidant mechanisms.

In Vitro Cellular Mechanism Studies (Non-Human Cell Lines)

Research assessing the potential of This compound to cause DNA damage in non-human cell lines has not been found in the available scientific literature.

There are no published studies that have examined the role of This compound in the induction of oxidative stress, including the analysis of lipid peroxidation markers, in non-human cell lines.

Environmental Fate and Degradation Mechanisms

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes such as sunlight (photolysis), water (hydrolysis), and chemical oxidation. These pathways are significant in determining the initial transformation of methyl (2E)-3-(2,4-dichlorophenyl)-2-propenoate in the environment.

Photolysis, or photodegradation, is the decomposition of a compound by light energy. For this compound, several photochemical reactions can be anticipated based on its structural similarity to methyl cinnamate (B1238496) and chlorinated aromatic compounds. The primary mechanisms of photolytic degradation for this compound are likely to involve:

E/Z (trans/cis) Isomerization: The propenoate moiety contains a double bond that can absorb ultraviolet (UV) radiation, leading to a temporary promotion of an electron to an antibonding orbital. This can result in rotation around the carbon-carbon double bond, converting the (2E) isomer (trans) to the (2Z) isomer (cis). This isomerization can alter the biological activity and subsequent degradation of the compound. Studies on methyl cinnamate have shown that upon UV excitation, there is a rapid decay en route to trans-cis isomerization, which serves as an efficient energy dissipation pathway tandfonline.com.

Photodimerization: Cinnamic acid and its esters are known to undergo photodimerization upon irradiation, particularly in the solid state or in concentrated solutions, to form cyclobutane derivatives (truxillic and truxinic acids). This reaction proceeds through the excitation of the double bond nih.gov.

Dechlorination: The 2,4-dichlorophenyl group can also be susceptible to photolysis. UV irradiation of chlorinated aromatic compounds can lead to the cleavage of the carbon-chlorine bond, a process known as reductive dechlorination, which can produce less chlorinated and eventually non-chlorinated aromatic compounds nih.gov. This process often involves the formation of highly reactive radical species.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The methyl ester group in this compound is the most likely site for hydrolysis. This reaction can be catalyzed by either acids or bases. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis: In acidic environmental compartments, the ester can be hydrolyzed to yield (2E)-3-(2,4-dichlorophenyl)-2-propenoic acid and methanol (B129727). This reaction is typically reversible and slow. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (e.g., in certain soils or water bodies), the ester undergoes saponification, which is an irreversible reaction that yields the salt of the carboxylic acid, (2E)-3-(2,4-dichlorophenyl)-2-propenoate, and methanol chemguide.co.uklibretexts.org. This process is generally faster than acid-catalyzed hydrolysis nih.gov.

The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. For acrylate (B77674) and methacrylate (B99206) esters, base-catalyzed hydrolysis is generally more significant than acid-catalyzed hydrolysis nih.govresearchgate.net.

Table 1: Predicted Hydrolysis Products of this compound

| Condition | Reactants | Products |

| Acidic | This compound + H₂O | (2E)-3-(2,4-dichlorophenyl)-2-propenoic acid + Methanol |

| Basic | This compound + OH⁻ | (2E)-3-(2,4-dichlorophenyl)-2-propenoate salt + Methanol |

Chemical oxidation in the environment is primarily driven by highly reactive species such as hydroxyl radicals (•OH). These radicals can initiate the degradation of organic pollutants. For this compound, oxidation can occur at multiple sites:

Reaction with the Aromatic Ring: The dichlorophenyl ring can be attacked by hydroxyl radicals, leading to hydroxylation and potential ring cleavage. This is a common degradation pathway for chlorinated aromatic compounds jalsnet.comacs.org.

Reaction with the Double Bond: The carbon-carbon double bond in the propenoate chain is susceptible to attack by oxidizing agents like ozone and hydroxyl radicals. This can lead to the formation of epoxides, aldehydes, and carboxylic acids researchgate.netrsc.org. Studies on the reaction of hydroxyl radicals with acrylates show that addition to the double bond is a major reaction pathway rsc.orgnih.gov.

Advanced Oxidation Processes (AOPs): In water treatment scenarios, AOPs that generate hydroxyl radicals, such as Fenton's reagent (H₂O₂ + Fe²⁺) or ozonation, can effectively degrade chlorinated aromatic compounds proquest.comresearchgate.net. These processes can lead to the mineralization of the compound to carbon dioxide, water, and inorganic chloride.

Biotic Degradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a crucial process for the ultimate removal of xenobiotic compounds from the environment.

The biodegradation of this compound in soil and water is expected to proceed through several key enzymatic reactions, based on studies of similar compounds.

Ester Hydrolysis: The initial step in the biodegradation of many esters is the cleavage of the ester bond by microbial esterases. This would convert this compound to (2E)-3-(2,4-dichlorophenyl)-2-propenoic acid and methanol. The biodegradation of fatty acid methyl esters (FAME) in soil often begins with this de-esterification step lyellcollection.orgresearchgate.net.

Side Chain Degradation: Following ester hydrolysis, the propenoic acid side chain can be further metabolized. For compounds like cinnamic acid, microbial degradation can proceed through the reduction of the double bond to form a saturated side chain, followed by further oxidation nih.govdntb.gov.ua.

Aromatic Ring Cleavage: The degradation of the 2,4-dichlorophenyl moiety is a critical step. Microorganisms can hydroxylate the aromatic ring, often leading to the formation of dichlorinated catechols. These catechols are then susceptible to ring cleavage by dioxygenase enzymes, which can be either ortho or meta cleavage researchgate.net. This opens up the aromatic ring, allowing for further degradation into aliphatic intermediates that can enter central metabolic pathways. The degradation of 2,4-dichlorophenol (B122985) often proceeds through such a pathway researchgate.netresearchgate.net.

Table 2: Predicted Biotic Degradation Steps and Intermediates

| Degradation Step | Initial Substrate | Key Enzyme Type | Primary Intermediate(s) |

| Ester Hydrolysis | This compound | Esterase | (2E)-3-(2,4-dichlorophenyl)-2-propenoic acid, Methanol |

| Side Chain Modification | (2E)-3-(2,4-dichlorophenyl)-2-propenoic acid | Reductase, Oxidase | 3-(2,4-dichlorophenyl)propanoic acid |

| Aromatic Ring Hydroxylation | 3-(2,4-dichlorophenyl)propanoic acid | Monooxygenase | Dichlorinated catechols |

| Aromatic Ring Cleavage | Dichlorinated catechols | Dioxygenase | Aliphatic acids |

While no microorganisms have been specifically identified for the degradation of this compound, numerous studies have identified microbial species and consortia capable of degrading its structural components: chlorinated aromatic rings and ester linkages.

Fungal Degraders: Fungi are known for their robust enzymatic systems capable of degrading complex organic pollutants. Several fungal genera have been shown to degrade 2,4-dichlorophenol, a likely intermediate. These include:

Trichoderma : Trichoderma longibraciatum has been shown to degrade 2,6-dichlorophenol nih.gov.

Phanerochaete : Phanerochaete chrysosporium is a well-known white-rot fungus that can degrade a wide range of chlorinated aromatic compounds nih.gov.

Marine-derived fungi: Fungi such as Aspergillus, Penicillium, Cladosporium, and Tritirachium isolated from marine environments have demonstrated the ability to biotransform 2,4-dichlorophenol researchgate.netnih.gov.

Bacterial Degraders: Bacteria play a significant role in the degradation of xenobiotics in soil and aquatic systems. Bacteria capable of degrading chlorinated aromatic compounds include:

Pseudomonas : Species of Pseudomonas are frequently implicated in the degradation of chlorinated compounds researchgate.net.

Sphingomonas : Strains of Sphingomonas have been shown to degrade chlorogenic acid, which contains a hydroxylated aromatic ring nih.gov.

Micrococcus : Micrococcus sp. has been found to be capable of degrading 2,4-dichlorophenol researchgate.net.

Microbial Consortia: Often, the complete degradation of a complex xenobiotic requires the synergistic action of a microbial consortium, where different species carry out different steps of the degradation pathway nih.gov. For instance, a mixed fungal-bacterial consortium of Trichoderma viride and Ralstonia pickettii has been shown to be effective in degrading chlorobenzene researchgate.net. The degradation of chlorinated ethenes has also been achieved using a mixed community of anaerobic and aerobic bacteria acs.org. Such consortia are often more resilient and efficient in complex environmental matrices.

Microbial Degradation in Soil and Aqueous Environments

Mechanism of Utilization as Carbon and Energy Source

Certain microorganisms have demonstrated the ability to utilize compounds structurally similar to this compound as a sole source of carbon and energy. For instance, pure cultures of Chryseomonas luteola and Sphingomonas paucimobilis, isolated from soil, have been shown to degrade diclofop-methyl, a related phenoxypropanoate herbicide. researchgate.net An actively growing culture of C. luteola can completely break down 1.5 micrograms of diclofop-methyl per milliliter within 71 hours. researchgate.net The initial step in this microbial degradation is the hydrolysis of the methyl ester, leading to the formation of the corresponding acid. This is followed by the cleavage of the ether bond, resulting in the formation of 4-(2,4-dichlorophenoxy)phenol. researchgate.net However, the accumulation of these metabolites can inhibit further growth of the microorganisms, indicating a potential bottleneck in the complete mineralization of the compound. researchgate.net

The degradation of the 2,4-dichlorophenyl moiety is a critical step. In many microorganisms, the breakdown of 2,4-dichlorophenoxyacetic acid (2,4-D), another related herbicide, involves the removal of the side chain to form 2,4-dichlorophenol (2,4-DCP). nih.gov This is followed by hydroxylation to form dichlorocatechol, which then undergoes ring cleavage. nih.gov Fungi, known for their robustness in bioremediation, can also hydroxylate 2,4-DCP to dichlorocatechol. mdpi.com Some fungal strains, such as Tritirachium sp., have even shown the ability to assimilate the xenobiotic by expressing catechol 1,2-dioxygenase activity, leading to a dechlorinated cleavage product. mdpi.com

Plant Metabolism Studies

Plants have developed sophisticated mechanisms to metabolize and detoxify xenobiotic compounds, including herbicides with structures analogous to this compound.

In plants, the metabolism of diclofop-methyl is initiated by the rapid hydrolysis of the methyl ester to its corresponding acid, diclofop. researchgate.net This initial transformation is a crucial detoxification step. Further metabolism involves the hydroxylation of the 2,4-dichlorophenyl ring. researchgate.net In wheat, the major metabolic reactions are the oxygenation of the 2,4-dichlorophenyl moiety of diclofop. researchgate.net In soybean cell suspension cultures, the primary metabolites identified were 2-[4-(2′,4′-dichlorophenoxy)phenoxy]propionic acid and 2-[4-(2′,4′-dichloro-5′-hydroxyphenoxy)phenoxy]propionic acid, along with its 3'-hydroxy and 6'-hydroxy isomers. researchgate.net

Following the initial metabolic transformations, the resulting metabolites are often conjugated with endogenous molecules to increase their water solubility and facilitate their sequestration. In wheat, the hydroxylated diclofop metabolites are conjugated to form an acidic aryl glycoside. researchgate.net In wild oat, a susceptible species, diclofop is conjugated as a neutral glycosyl ester. researchgate.net After 24 hours of treatment in wheat cell suspensions, a significant portion (70-75%) of the recovered radiolabelled carbon was present as conjugated metabolites. researchgate.net These conjugation and sequestration processes are vital for the plant's defense against the phytotoxic effects of the parent compound and its metabolites.

In Vivo Metabolism in Non-Human Organisms

Information regarding the in vivo metabolism of this compound in non-human organisms other than microorganisms and plants is limited in the reviewed literature. However, studies on related compounds provide some insights. For instance, the degradation of 2,4-D has been studied in various environmental settings, indicating that a wide range of microbial communities in different ecosystems possess the genetic potential for its breakdown. nih.gov

Characterization of Degradation Products and Their Persistence

The degradation of this compound is expected to yield several intermediate products, with 2,4-dichlorophenol (2,4-DCP) being a key and persistent metabolite. The catabolism of 2,4-D, a structurally similar compound, leads to the formation of 2,4-DCP and 3,5-dichlorocatechol (3,5-DCC). mdpi.com These intermediates can sometimes be more toxic than the parent compound. mdpi.com The persistence of 2,4-D in the environment has a half-life that can vary from a few days to several weeks, depending on environmental conditions. juniperpublishers.com The degradation of 2,4-DCP can proceed through hydroxylation to form dichlorocatechol, followed by ring cleavage. nih.govmdpi.com The persistence of these chlorinated catechols and their subsequent degradation products will depend on the metabolic capabilities of the microbial communities present.

Influence of Environmental Factors on Degradation Kinetics (e.g., pH, Temperature, Moisture Content)

The rate of degradation of chlorinated aromatic compounds is significantly influenced by various environmental factors.

pH: The pH of the environment plays a crucial role in the degradation kinetics. For instance, the degradation of 2,4-DCP via advanced reduction processes is most efficient under alkaline conditions (pH = 10.0). nih.gov Similarly, the degradation of pesticides by chlorine dioxide and ozone is generally more rapid in neutral and alkaline conditions compared to acidic conditions. mdpi.com In the case of microbial degradation, different microorganisms have optimal pH ranges for their enzymatic activities.

Temperature: Temperature affects the rate of both chemical and biological degradation processes. The biodegradation of 2,4-DCP by Pseudomonas alcaligenes has been shown to be temperature-dependent, with the optimal degradation occurring at 35°C. researchgate.net

Moisture Content: In soil environments, moisture content is a critical factor influencing microbial activity and, consequently, the rate of biodegradation. Adequate moisture is necessary for microbial growth and the diffusion of the compound to the microbial cells.

The degradation kinetics of 2,4-DCP have been shown to follow first-order reaction rates under specific advanced reduction processes. nih.gov For microbial degradation, the Haldane equation has been used to model the specific degradation rate as a function of the initial substrate concentration, which accounts for substrate inhibition at higher concentrations. nih.gov

Analytical Chemistry Approaches for Detection and Quantification

Chromatographic Methodologies

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of methyl (2E)-3-(2,4-dichlorophenyl)-2-propenoate. The choice of method often depends on the sample matrix, the required level of sensitivity, and the purpose of the analysis, whether it is for routine monitoring or for detailed structural confirmation.

Gas Chromatography (GC) Techniques

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The compound's thermal stability allows it to be vaporized without degradation, making it well-suited for GC-based analysis.

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly specific and sensitive method for the determination of this compound. This technique combines the separation power of GC with the definitive identification capabilities of MS.

In a typical GC-MS analysis, the compound is separated from other components in the sample on a capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5MS) column. The oven temperature is programmed to ensure optimal separation, starting at a lower temperature and gradually increasing to elute the target analyte. Once separated, the compound enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint, allowing for unambiguous identification. For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ion fragments characteristic of the analyte are monitored, significantly enhancing sensitivity and reducing matrix interference.

Table 1: Representative GC-MS Parameters for Analysis of Structurally Similar Compounds

| Parameter | Value |

|---|---|

| Column | HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.5 mL/min |

| Oven Program | Initial temperature 40°C, ramp to 200°C at 30°C/min, then to 300°C at 4°C/min, hold for 3 minutes |

| Injector Temperature | 285°C |

| Transfer Line Temp. | 300°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Mode | Full Scan (for identification) or Selected Ion Monitoring (for quantification) |

This table presents typical parameters used for the analysis of chlorinated aromatic compounds and may be adapted for this compound.

For routine and high-throughput analysis, gas chromatography with an electron capture detector (GC-ECD) is a viable alternative. The ECD is highly sensitive to halogenated compounds due to the presence of two chlorine atoms in the structure of this compound. This makes GC-ECD a cost-effective and sensitive method for its quantification, particularly in environmental samples where low detection limits are often required. While highly sensitive, the ECD is less specific than a mass spectrometer, and confirmation of the analyte's identity may require analysis on a second column with a different stationary phase or confirmation by GC-MS.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another key analytical technique for the determination of this compound. It is particularly useful for analyzing samples that may not be suitable for the high temperatures of GC or for compounds that require derivatization for GC analysis.

A common approach for the HPLC analysis of this compound involves reversed-phase chromatography. A C18 column is typically used as the stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with a small amount of acid (e.g., acetic or formic acid) to improve peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring and the conjugated double bond in the molecule absorb UV light at specific wavelengths. A diode array detector (DAD) can be used to obtain the UV spectrum of the eluting peak, which aids in the identification of the compound.

Table 2: Illustrative HPLC Conditions for Separation of Related Phenylpropenoates

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 225 nm |

| Injection Volume | 20 µL |

These conditions are based on methods for structurally similar compounds and would likely provide a good starting point for the analysis of this compound.

Thin-Layer Chromatography (TLC) for Screening and Purification

Thin-layer chromatography (TLC) serves as a simple, rapid, and inexpensive method for the qualitative screening and purification of this compound. nih.gov It is often used to monitor the progress of chemical reactions or to quickly assess the purity of a sample. nih.gov

For TLC analysis, a sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a suitable mobile phase, which is a mixture of organic solvents. As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. This results in the separation of the components. For visualization, the plate can be viewed under UV light, as the compound will absorb UV and appear as a dark spot on a fluorescent background.

Sample Preparation Techniques for Diverse Matrices

The successful analysis of this compound, especially at trace levels in complex matrices such as soil, water, or biological tissues, is highly dependent on the sample preparation step. The goal of sample preparation is to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

For solid samples like soil, extraction can be performed using techniques such as Soxhlet extraction or ultrasonic-assisted extraction with organic solvents like a mixture of hexane (B92381) and acetone. aimspress.com For aqueous samples, solid-phase extraction (SPE) is a widely used technique. researchgate.net In SPE, the water sample is passed through a cartridge containing a solid adsorbent that retains the analyte. After washing the cartridge to remove interferences, the analyte is eluted with a small volume of an organic solvent.

A more modern and efficient sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.gov Originally developed for pesticide residue analysis in fruits and vegetables, the QuEChERS approach can be adapted for various matrices. nih.goveurl-pesticides.eu It involves an initial extraction with acetonitrile followed by a partitioning step using salts to separate the organic and aqueous layers. A subsequent dispersive solid-phase extraction (d-SPE) step is then used to clean up the extract by removing interfering compounds like pigments and fatty acids. nih.gov

Table 3: Common Sorbents Used in Sample Cleanup for Chlorinated Compounds

| Sorbent | Target Interferences |

|---|---|

| Primary Secondary Amine (PSA) | Fatty acids, organic acids, sugars, and some pigments |

| Graphitized Carbon Black (GCB) | Pigments (e.g., chlorophyll), sterols |

| C18 | Nonpolar interferences, lipids |

| Anhydrous Magnesium Sulfate | Removal of residual water |

The selection of the appropriate sample preparation technique is critical and depends on the physicochemical properties of the analyte, the nature of the sample matrix, and the analytical method to be used for detection and quantification.

Solvent Extraction (Liquid-Liquid Extraction)

Solvent extraction, or liquid-liquid extraction (LLE), is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solvent and an organic solvent. libretexts.org The choice of solvent is critical and is based on the polarity of the target analyte. env.go.jp For this compound, which is an organic ester, a non-polar or semi-polar organic solvent would be appropriate for extraction from an aqueous matrix.